1-[5-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone
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Overview
Description
1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of Chalcone Derivative: The initial step involves the formation of a chalcone derivative through Claisen–Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Michael Addition: The chalcone derivative then undergoes a Michael addition reaction with 1,3-dimethylbarbituric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as distillation, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for the study of its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Mechanism of Action
The mechanism of action of 1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities and have been studied for their biological activities.
Indole Derivatives: Compounds like 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives also exhibit similar bioactivities and are used in anti-HIV research.
Uniqueness
1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17BrN2O4 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C18H17BrN2O4/c1-11(22)21-18(15-10-14(23-2)8-9-16(15)24-3)25-17(20-21)12-4-6-13(19)7-5-12/h4-10,18H,1-3H3 |
InChI Key |
HQYXOOLNERZVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)Br)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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